(Pyr1)-Opiorphin trifluoroacetate

Description

Properties

IUPAC Name |

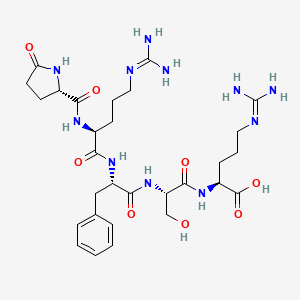

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45N11O8/c30-28(31)34-12-4-8-17(37-24(44)18-10-11-22(42)36-18)23(43)39-20(14-16-6-2-1-3-7-16)25(45)40-21(15-41)26(46)38-19(27(47)48)9-5-13-35-29(32)33/h1-3,6-7,17-21,41H,4-5,8-15H2,(H,36,42)(H,37,44)(H,38,46)(H,39,43)(H,40,45)(H,47,48)(H4,30,31,34)(H4,32,33,35)/t17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNRLOHOSXHVRN-SXYSDOLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45N11O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Rational Design of Pyr1 Opiorphin Trifluoroacetate

Structural Peculiarities of Native Opiorphin (B1632564) (Gln-Arg-Phe-Ser-Arg)

Native opiorphin is a pentapeptide, meaning it is composed of a chain of five amino acids. researchgate.net Its primary structure is Gln-Arg-Phe-Ser-Arg (Glutamine-Arginine-Phenylalanine-Serine-Arginine). researchgate.netnih.gov This specific sequence is crucial for its biological function as an endogenous inhibitor of two key enzymes responsible for breaking down enkephalins: neprilysin (NEP) and aminopeptidase (B13392206) N (AP-N). researchgate.netetap-lab.comnih.gov By inhibiting these enzymes, opiorphin protects enkephalins from degradation, thereby prolonging their natural pain-relieving effects. etap-lab.comnih.gov

Structure-activity relationship (SAR) studies have been conducted to determine which amino acids in the sequence are most critical for its inhibitory activity. These studies have revealed that the phenylalanine (Phe) residue at the third position is a key component for the inhibition of both NEP and AP-N. researchgate.netnih.govacs.orgebi.ac.uk The specific arrangement of these amino acids creates a three-dimensional structure that allows opiorphin to bind to the active sites of its target enzymes, blocking their function.

| Position | Amino Acid | Abbreviation | Key Properties |

|---|---|---|---|

| 1 | Glutamine | Gln / Q | Polar, neutral side chain; susceptible to cyclization |

| 2 | Arginine | Arg / R | Positively charged, basic side chain |

| 3 | Phenylalanine | Phe / F | Aromatic, hydrophobic; critical for enzyme inhibition nih.govebi.ac.uk |

| 4 | Serine | Ser / S | Polar, neutral side chain with a hydroxyl group |

| 5 | Arginine | Arg / R | Positively charged, basic side chain |

Significance of Pyroglutamate (B8496135) Modification at the N-terminus in (Pyr1)-Opiorphin

The designation "(Pyr1)" in the compound's name indicates a significant modification at the N-terminus of the peptide. The N-terminal glutamine (Gln) residue of the native opiorphin has been converted into pyroglutamic acid (pGlu or Pyr). springernature.com This conversion is a cyclization reaction where the side chain of glutamine forms a lactam ring with its own alpha-amino group, eliminating a molecule of ammonia. eurekalert.org This process can occur spontaneously in peptides with N-terminal glutamine, particularly under physiological conditions. eurekalert.orgnih.gov

This modification has several important consequences for the peptide's properties:

Blocked N-terminus : The formation of the pyroglutamate ring results in a "blocked" N-terminus, meaning it no longer has a free primary amine group. springernature.com This makes the peptide resistant to degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides.

Altered Physicochemical Properties : The conversion to pyroglutamate can significantly change the physical and chemical properties of a peptide. eurekalert.org Studies on other pyroglutamate-modified peptides have shown they have a greater tendency to aggregate and form β-sheet structures, which are ordered arrangements common in protein aggregation. nih.gov

Impact on Sequencing : A blocked N-terminus prevents direct sequencing of the peptide using traditional methods like Edman degradation, which relies on reacting with a free N-terminal amine. springernature.com

The pyroglutamate modification in (Pyr1)-Opiorphin is therefore a rational design choice to increase the molecule's stability and resistance to enzymatic degradation, making it a more robust tool for in vitro research.

| Feature | N-terminal Glutamine (Gln) | N-terminal Pyroglutamate (Pyr) |

|---|---|---|

| Structure | Acyclic, free alpha-amino group | Cyclic lactam, no free alpha-amino group springernature.com |

| Susceptibility to Aminopeptidases | High | Low (Resistant) |

| Sequencing by Edman Degradation | Possible | Not possible springernature.com |

| Potential for Aggregation | Lower | Higher propensity nih.gov |

Role of Trifluoroacetate (B77799) as a Counterion in Research Grade Compounds

Trifluoroacetate is not a part of the peptide's covalent structure but becomes associated with it during the process of chemical synthesis and purification. genscript.comrsc.org

Origin in Synthesis : The vast majority of research-grade peptides are produced via Solid-Phase Peptide Synthesis (SPPS). In the final step of SPPS, a strong acid is required to cleave the completed peptide from the solid resin support. Trifluoroacetic acid (TFA) is very commonly used for this purpose. genscript.comrsc.orgmdpi.com

Role in Purification : Following cleavage, peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC). TFA is typically added to the mobile phase in small concentrations (e.g., 0.1%) where it acts as an ion-pairing agent. mdpi.combio-works.com The TFA anions pair with the positively charged sites on the peptide, temporarily neutralizing the charges and improving the peptide's interaction with the hydrophobic stationary phase, which results in better separation and sharper peaks. mdpi.comnih.gov

Presence in Final Product : After purification, the peptide solution is lyophilized (freeze-dried), which removes the solvent and excess TFA. However, the TFA anions that are ionically bonded to the peptide remain, resulting in the final product being a peptide-TFA salt. genscript.commdpi.com

While essential for the synthesis and purification process, the presence of TFA as a counterion can influence the peptide's characteristics. It can affect the peptide's secondary structure and may interfere with certain analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), due to a strong absorbance band that overlaps with the peptide's amide I band. genscript.com Furthermore, TFA can sometimes impact results in biological assays, and for certain applications, it may be necessary to exchange it for a more biologically compatible counterion like acetate or hydrochloride. genscript.comnih.gov

| Process | Role of TFA | Implication for Final Product |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Cleavage agent to release the peptide from the resin genscript.comrsc.org | Initial introduction of TFA into the peptide solution |

| Purification (RP-HPLC) | Ion-pairing agent to improve separation and peak resolution mdpi.combio-works.com | Forms strong ionic bonds with the peptide |

| Lyophilization (Freeze-drying) | N/A (TFA is not the primary agent) | Residual TFA remains as a counterion, forming a stable salt genscript.com |

| Experimental Use | Counterion | Can affect solubility, secondary structure, and biological assay results genscript.comrsc.org |

Mechanistic Investigations of Pyr1 Opiorphin Trifluoroacetate Activity

Enzymatic Target Profiling: Neutral Endopeptidase (NEP/MME) and Aminopeptidase (B13392206) N (AP-N/ANPEP) Inhibition

(Pyr1)-Opiorphin's activity is rooted in its potent and dual inhibition of two major zinc ectopeptidases: Neutral Endopeptidase (NEP), also known as neprilysin or membrane metallo-endopeptidase (MME), and Aminopeptidase N (AP-N), also known as ANPEP. drugbank.comnih.govnih.gov These enzymes are located on the cell surface and are critical in terminating the signals of various peptides, including the enkephalins. drugbank.compnas.org

By inhibiting both NEP and AP-N, Opiorphin (B1632564) effectively prevents the degradation of enkephalins from two different enzymatic attacks. nih.govnih.gov NEP is an endopeptidase that cleaves internal peptide bonds, while AP-N is an aminopeptidase that removes the N-terminal amino acid. Research has demonstrated that Opiorphin inhibits these human enzymes in a concentration-dependent manner. researchgate.net The inhibitory potency of the parent compound, Opiorphin, has been quantified, providing insight into its efficacy at these enzymatic targets.

| Enzyme Target | Abbreviation | IC₅₀ (μM) |

|---|---|---|

| Neutral Endopeptidase | hNEP | 2.8 ± 0.9 |

| Aminopeptidase N | hAP-N | 4.7 ± 0.8 |

Data derived from studies on the parent compound Opiorphin. researchgate.net

Computational studies suggest that the flexibility of the Opiorphin peptide is crucial for its ability to bind to and inhibit two distinct enzymes like hNEP and hAP-N. nih.gov It is proposed that Opiorphin adopts different bioactive conformations to fit into the active site of each respective enzyme, which explains its dual inhibitory action. nih.gov

Indirect Modulation of Endogenous Opioid Peptide Bioavailability (e.g., Enkephalins)

The primary consequence of inhibiting NEP and AP-N is the protection of endogenous opioid peptides from catabolism. nih.gov Enkephalins (Met-enkephalin and Leu-enkephalin) are the principal substrates for these enzymes in the context of pain modulation. pnas.orgbradford.ac.uk When released in response to painful stimuli, enkephalins normally have a very short half-life due to rapid enzymatic degradation. wisdomlib.org

By blocking this degradation, (Pyr1)-Opiorphin increases the local concentration and prolongs the physiological activity of enkephalins at their sites of release. wikipedia.orgwisdomlib.org This enhancement of endogenous opioid bioavailability means that the body's own pain-killing mechanisms are made more robust and longer-lasting. bradford.ac.uknih.gov This mechanism is distinct from that of exogenous opioids like morphine, which directly flood opioid receptors throughout the body. wisdomlib.org Instead, Opiorphin's action is localized and dependent on the physiological release of enkephalins, potentially leading to a more balanced and targeted analgesic effect. nih.govbradford.ac.uk

Exploration of Opioid Receptor-Dependent Pathways via Enhanced Ligand Availability

The analgesic effects of (Pyr1)-Opiorphin are not achieved by direct interaction with opioid receptors. bradford.ac.uk Instead, its mechanism is entirely dependent on the increased availability of endogenous ligands, primarily enkephalins, which then act upon their receptors. drugbank.comnih.gov Enkephalins are known to bind to and activate mu (μ) and delta (δ) opioid receptors, which are G-protein-coupled receptors (GPCRs) central to pain perception and mood regulation. drugbank.comnih.govnih.gov

Activation of these receptors, particularly in the spinal cord and brain, inhibits nociceptive signaling pathways. nih.govnih.gov Studies have demonstrated that the pain-suppressive effects of Opiorphin are mediated by the activation of these endogenous opioid-dependent pathways. drugbank.comnih.govresearchgate.net The analgesic response induced by opiorphin in animal models preferentially requires the activation of endogenous mu-opioid pathways. nih.gov By potentiating the natural enkephalinergic system, (Pyr1)-Opiorphin effectively harnesses the body's own machinery for pain control, activating specific opioid pathways involved in analgesia. researchgate.netnih.gov

Investigation of Other Putative Enzymatic Interactions (e.g., Dipeptidyl Peptidase 3)

Beyond its well-characterized inhibition of NEP and AP-N, research has explored other potential enzymatic targets for Opiorphin. One such enzyme is Dipeptidyl Peptidase 3 (DPP3), a zinc exopeptidase that has also been implicated in the mammalian pain-modulatory system due to its ability to degrade enkephalins. wikipedia.orgnih.gov Some sources suggest that Opiorphin may also inhibit DPP3, which would represent a third mechanism for preserving enkephalin levels. wikipedia.orgresearchgate.net

Advanced Synthetic Methodologies and Analog Development of Pyr1 Opiorphin Trifluoroacetate

Solid-Phase Peptide Synthesis Strategies for Opiorphin (B1632564) and its Analogs

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing opiorphin and its derivatives. researchgate.net This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. nih.govthaiscience.info Standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly employed, where the Fmoc group protects the N-terminus of the amino acid being added. researchgate.net

The synthesis of opiorphin analogs often involves the incorporation of unnatural or modified amino acids to enhance specific properties. nih.govmdpi.com For instance, the substitution of L-amino acids with their D-isomers can confer resistance to enzymatic degradation. nih.gov The synthesis process for such analogs follows the general principles of SPPS, with specific protocols adapted for the unique characteristics of the non-standard amino acid derivatives.

A general workflow for the solid-phase synthesis of an opiorphin analog might include:

Resin Preparation: Starting with a resin pre-loaded with the C-terminal amino acid (e.g., Arginine for opiorphin). researchgate.net

Deprotection: Removal of the Fmoc protecting group from the resin-bound amino acid.

Coupling: Addition of the next Fmoc-protected amino acid in the sequence, facilitated by a coupling agent.

Washing: Rinsing the resin to remove excess reagents and byproducts.

Repeat: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

Cleavage and Deprotection: Once the peptide is fully assembled, it is cleaved from the resin support, and all remaining protecting groups are removed.

Purification: The crude peptide is then purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net

This systematic approach allows for the efficient and controlled synthesis of a wide array of opiorphin analogs for further investigation. nih.gov

Chemical Modifications for Improved Enzymatic Stability in Biological Systems

A primary challenge in the therapeutic application of opiorphin is its susceptibility to degradation by peptidases. etap-lab.com To overcome this, researchers have explored various chemical modifications to enhance its stability.

Common strategies include:

N-terminal cyclization: The N-terminal glutamine of opiorphin can be converted to a pyroglutamate (B8496135) (pGlu). This modification, which can occur naturally, protects the peptide from aminopeptidases. nih.govwikipedia.org The resulting analog, often referred to as (Pyr1)-opiorphin, exhibits increased stability while retaining its analgesic properties. wikipedia.org

D-amino acid substitution: Replacing one or more of the naturally occurring L-amino acids with their D-isomers can significantly hinder recognition and cleavage by proteases. nih.gov For example, substituting L-Phe³ with D-Phe³ has been shown to increase the inhibitory potency against aminopeptidase (B13392206) N (AP-N). nih.govacs.org

Peptide bond mimetics: Replacing labile peptide bonds with non-natural linkers can prevent enzymatic cleavage. etap-lab.com An example is the substitution of the peptide bond between the first two amino acids with a polyethylene (B3416737) surrogate. etap-lab.com

Side-chain modifications: Altering the side chains of the amino acid residues can also improve stability. nih.gov

Encapsulation: Liposomal formulations, including PEGylated liposomes, have been developed to protect opiorphin from enzymatic degradation and prolong its circulation time. nih.govnih.gov

These modifications aim to create more robust opiorphin analogs that can withstand the harsh enzymatic environment of the body and exert a more sustained therapeutic effect.

Design and Synthesis of Peptidomimetic Derivatives and Functional Probes

Peptidomimetics are compounds that mimic the structure and function of peptides but have been modified to improve their drug-like properties, such as stability and bioavailability. semanticscholar.org The design of opiorphin peptidomimetics focuses on retaining the key pharmacophoric elements responsible for its inhibitory activity while introducing structural changes to overcome its limitations. etap-lab.comsemanticscholar.org

One successful approach involved creating a peptidomimetic that incorporated several modifications:

An N-terminal cysteine (Cys) to act as a zinc-chelating group. etap-lab.com

Replacement of the first peptide bond with a polyethylene linker. etap-lab.com

Substitution at the serine-4 position. etap-lab.com

This multi-faceted approach resulted in a highly potent and stable opiorphin analog. etap-lab.com

Functional probes are essential tools for studying the interactions between ligands and their biological targets. researchgate.netrsc.org In the context of opiorphin, functional probes can be designed to:

Identify binding sites: By incorporating a reactive group, an affinity label can be created that covalently binds to the target enzyme, allowing for the identification of key amino acid residues in the active site. researchgate.net

Visualize receptor interactions: Fluorescently labeled opiorphin analogs can be used to visualize and study the binding of the peptide to its target enzymes on the cell surface.

The synthesis of these probes often involves solid-phase techniques, allowing for the site-specific incorporation of labels such as biotin (B1667282) or fluorescent tags. researchgate.net

Introduction of Specific Structural Features for Enhanced Activity or Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of opiorphin and its analogs contribute to their biological activity. etap-lab.comnih.govacs.org These studies guide the rational design of new derivatives with enhanced potency and selectivity for their target enzymes, human neutral endopeptidase (hNEP) and aminopeptidase-N (hAP-N). nih.govnih.gov

Key findings from SAR studies on opiorphin include:

The importance of Phenylalanine at position 3 (Phe³): Systematic alanine (B10760859) scanning has shown that Phe³ is a critical residue for the inhibition of both hNEP and hAP-N. nih.govacs.org

D-amino acid substitution at Phe³: Replacing L-Phe³ with D-Phe³ not only increases stability but also enhances the inhibitory potency against hAP-N by an order of magnitude. nih.govacs.org NMR studies suggest this is due to favorable CH-π stacking interactions between the aromatic ring of D-Phe³ and the side chain of Arginine at position 2 (Arg²). nih.govacs.org

N-terminal modifications: The addition of an N-terminal Zn-chelating group, such as a Cys-thiol group, can significantly increase inhibitory potency. etap-lab.com

C-terminal modifications: While less explored for opiorphin itself, modifications at the C-terminus are a common strategy in peptide drug design to improve stability and activity.

These findings provide a roadmap for the design of next-generation opiorphin analogs with optimized therapeutic profiles. By strategically introducing specific structural motifs, it is possible to fine-tune the activity and selectivity of these promising analgesic agents.

Compound Names

Structure Activity Relationship Sar Studies of Pyr1 Opiorphin Trifluoroacetate and Cognate Peptides

Positional Scanning and Alanine-Scanning Mutagenesis for Critical Residue Identification

To identify the amino acid residues essential for the inhibitory activity of opiorphin (B1632564) and related peptides, researchers have employed techniques like positional scanning and alanine-scanning mutagenesis. In alanine (B10760859) scanning, each amino acid residue in the peptide sequence is systematically replaced with an alanine residue, and the resulting change in activity is measured. This method helps to pinpoint residues whose side chains are critical for the peptide's function.

A systematic alanine scan of opiorphin (Gln-Arg-Phe-Ser-Arg) has demonstrated that the phenylalanine residue at position 3 (Phe3) is a key residue for the inhibition of both neprilysin (NEP) and aminopeptidase (B13392206) N (AP-N). researchgate.net Further studies confirmed the critical role of the aromatic residue of Phe3 in the interactions of opiorphin with both enzyme targets. semanticscholar.org

SAR studies have also revealed that the C-terminal tripeptide sequence, Phe-Ser-Arg (FSR), constitutes the minimal active sequence required for NEP inhibition. In fact, the FSR-peptide fragment is approximately ten times more potent in its inhibitory activity towards recombinant human NEP (rhNEP) than the full-length native opiorphin peptide. semanticscholar.org Conversely, the removal of the C-terminal arginine (Arg5) results in an inactive analog, highlighting the critical role of this residue in maintaining the bioactive conformation for NEP interaction. nih.gov Deletion of the N-terminal glutamine (Gln1) also leads to an inactive compound. nih.gov

Similar studies on sialorphin (B13817787) (Gln-His-Asn-Pro-Arg), a related rat peptide that also inhibits NEP, provide further insights. An alanine scan of sialorphin showed that substituting the residues at positions 1 (Gln), 4 (Pro), and 5 (Arg) with alanine significantly diminished its ability to protect enkephalins from degradation by NEP. nih.govnih.gov This indicates that the side chains of these amino acids are crucial for the peptide-enzyme interaction. nih.govnih.gov

The following table summarizes the findings from alanine-scanning studies on opiorphin and their implications for its inhibitory activity.

| Original Peptide | Substituted Residue | Resulting Analog | Effect on Inhibitory Activity | Reference |

|---|---|---|---|---|

| Opiorphin (QRFSR) | Gln1 | ARFSR | Inactive | nih.gov |

| Opiorphin (QRFSR) | Arg2 | QAFSR | Inactive | nih.gov |

| Opiorphin (QRFSR) | Phe3 | QARSR | Key residue; substitution reduces inhibition of both NEP and AP-N. | researchgate.netsemanticscholar.org |

| Opiorphin (QRFSR) | Arg5 | QRFSA | Inactive; critical for bioactive conformation for hNEP. | nih.gov |

Impact of Stereochemistry (e.g., D-amino Acid Substitutions) on Inhibitory Potency

The stereochemistry of amino acid residues within a peptide can have a profound impact on its biological activity and metabolic stability. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases. Substituting L-amino acids with their D-isomers is a common strategy to enhance proteolytic resistance. nih.gov

In the context of opiorphin, this strategy has yielded significant improvements in inhibitory potency against one of its targets. Specifically, the replacement of the natural L-Phe residue at position 3 with its D-isomer (D-Phe3) was found to increase the inhibitory potency against AP-N by an order of magnitude. researchgate.net This enhancement is thought to be due to a more favorable interaction with the enzyme's active site. researchgate.net

NMR studies and molecular mechanics calculations suggest that this increased potency may arise from specific conformational changes. researchgate.net The substitution allows for a CH-π stacking interaction between the aromatic ring of the D-Phe3 residue and the gamma protons (Hγ) of the Arg2 residue. researchgate.net This type of stabilizing interaction is not observed in the native opiorphin containing L-Phe3, suggesting that the D-amino acid substitution induces a more favorable bioactive conformation for AP-N inhibition. researchgate.net

This finding highlights the potential of stereochemical modifications not only to increase stability but also to enhance the direct inhibitory activity of opiorphin analogs.

| Original Peptide | Modification | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|---|

| Opiorphin (QRFSR) | Substitution of L-Phe3 with D-Phe3 | Aminopeptidase N (AP-N) | Inhibitory potency increased by 10-fold. | researchgate.net |

| Opiorphin (QRFSR) | Substitution of L-Phe3 with D-Phe3 | Neprilysin (NEP) | No significant change reported. | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations of Peptide-Enzyme Interactions

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure of peptides and how they interact with their enzyme targets at a molecular level. nih.govnih.gov These studies provide insights into the specific binding modes and the key intermolecular forces that stabilize the peptide-enzyme complex.

For opiorphin, computational studies have been instrumental in proposing its bioactive conformations when interacting with hNEP and hAPN. nih.gov These models suggest that a single, rigid conformation of opiorphin is unlikely to inhibit both enzymes effectively due to differences in their active site architecture. nih.gov For hNEP inhibition, a proposed bioactive conformation is stabilized by a critical hydrogen bond between the side chain nitrogen of Gln1 and the carbonyl oxygen of Phe3. nih.gov This interaction appears to be crucial for maintaining the 3D structure of the FSR moiety, which is vital for hNEP binding. nih.gov

Molecular modeling of sialorphin, a related peptide, also highlights the importance of specific residues in maintaining the peptide's structure for NEP inhibition. nih.govnih.gov For instance, the substitution of asparagine at position 3 with alanine in sialorphin ([Ala3]sialorphin) was shown to increase inhibitory potency. nih.gov Modeling suggests this is because the substitution removes a hydrophilic residue from a highly hydrophobic binding pocket (the S1' pocket) in NEP, allowing for a better fit of the peptide into the enzyme's active site. nih.gov

Furthermore, molecular mechanics calculations have helped to explain the enhanced activity of the D-Phe3 opiorphin analog. researchgate.net These simulations revealed a potential CH-π stacking interaction between the aromatic ring of D-Phe3 and the side chain of Arg2, a stabilizing structural motif not present in the native peptide. researchgate.net This demonstrates how computational methods can elucidate the structural basis for the enhanced potency observed with chemical modifications.

Elucidation of Pharmacophoric Elements for Ectopeptidase Inhibition

The pharmacophore of a drug molecule refers to the essential three-dimensional arrangement of functional groups required for its biological activity. Integrating the findings from SAR, stereochemical modifications, and computational studies allows for the elucidation of the key pharmacophoric elements of opiorphin necessary for ectopeptidase inhibition.

The research indicates a clear structural selectivity in how opiorphin interacts with its two main targets, NEP and AP-N. semanticscholar.org

Key Pharmacophoric Features for NEP Inhibition:

Backbone Conformation: The backbone conformation of the C-terminal FSR sequence is a critical structural feature for interaction with hNEP. nih.gov The FSR tripeptide itself is a more potent NEP inhibitor than the full opiorphin pentapeptide. semanticscholar.org

C-Terminal Arginine (Arg5): This residue is essential for maintaining the correct 3D spatial arrangement of the peptide for NEP binding. nih.gov

Aromatic Ring of Phe3: The side chain of Phe3 is a crucial interaction point within the enzyme's active site. researchgate.netsemanticscholar.org

Key Pharmacophoric Features for AP-N Inhibition:

Aromatic Ring of Phe3: Similar to NEP, the phenylalanine residue is a key element for AP-N inhibition. researchgate.netsemanticscholar.org

Stereochemistry at Position 3: The use of a D-Phe residue at this position dramatically increases potency, suggesting the specific orientation of the aromatic ring is a critical pharmacophoric feature for AP-N. researchgate.net

Building on this knowledge, researchers have designed peptidomimetic analogs with significantly enhanced properties. One such analog incorporated several pharmacophoric modifications simultaneously: an N-terminal zinc-chelating thiol group, replacement of a labile peptide bond with a more stable polyethylene (B3416737) surrogate, and substitution of Ser4 with a more lipophilic group (Ser-O-[CH2]8). etap-lab.comresearchgate.net This rationally designed compound, C-[(CH2)6]-QRF[S-O-[CH2]8]-R, demonstrated a more than 10-fold increase in inhibitory potency against AP-N and a more than 40-fold increase against NEP, along with improved metabolic stability. etap-lab.comresearchgate.net This success underscores the power of a detailed pharmacophoric understanding for the rational design of new, improved therapeutic candidates based on the opiorphin scaffold.

In Vitro Research Models for Mechanistic Elucidation of Pyr1 Opiorphin Trifluoroacetate

Quantitative Enzyme Inhibition Assays Using Fluorescent Substrates

To ascertain the inhibitory potency of (Pyr1)-Opiorphin trifluoroacetate (B77799) on its target enzymes, quantitative enzyme inhibition assays are employed. These assays often utilize fluorescent substrates that, when cleaved by the enzyme, produce a measurable fluorescent signal. The reduction in fluorescence in the presence of the inhibitor provides a direct measure of its inhibitory activity.

The primary targets of opiorphin (B1632564) and its analogs are neutral endopeptidase (NEP) and aminopeptidase (B13392206) N (APN), both of which are key enzymes in the degradation of enkephalins. nih.gov In a typical assay, membrane preparations from cells engineered to express high levels of either human NEP (hNEP) or human APN (hAP-N) are used. nih.gov For instance, human embryonic kidney (HEK293) cells transfected to selectively express these enzymes provide a reliable source for the assays. nih.gov

A common fluorescent substrate for NEP is Mca-BK2, while l-alanine-p-nitroanilide can be used for APN, with the product of the latter being detected colorimetrically. nih.gov The inhibitory capacity of (Pyr1)-Opiorphin trifluoroacetate is determined by incubating the enzyme with varying concentrations of the peptide before adding the substrate. The resulting dose-dependent inhibition allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the inhibitor's potency. For example, the parent compound, opiorphin, was found to inhibit the degradation of Substance P (a substrate for NEP) by human LNCaP cell membranes with an IC50 of 11 ± 3 μM. nih.gov

Table 1: Enzyme Inhibition Data for Opiorphin

| Enzyme Source | Substrate | Inhibitor | IC50 (μM) |

| Human LNCaP cell membranes | Substance P | Opiorphin | 11 ± 3 |

| Recombinant hNEP | Substance P | Opiorphin | 29 ± 1 |

This table presents the half-maximal inhibitory concentration (IC50) of opiorphin against neutral endopeptidase (NEP) from different sources, using Substance P as the substrate. The data illustrates the potent inhibitory activity of opiorphin.

Cell-Based Assays for Characterizing Peptide Degradation and Stability

The therapeutic efficacy of a peptide is intrinsically linked to its stability in biological fluids. Cell-based assays are crucial for evaluating the degradation profile and metabolic stability of this compound. These assays typically involve incubating the peptide in the presence of cells or biological matrices like plasma or serum and monitoring its concentration over time.

Studies on the parent compound, opiorphin, have highlighted the importance of chemical modification for enhancing stability. Opiorphin itself is susceptible to rapid degradation in biological environments. wikipedia.org The conversion of the N-terminal glutamine to a pyroglutamate (B8496135) residue, as in (Pyr1)-Opiorphin, is a key strategy to increase its resistance to enzymatic degradation. wikipedia.org

To assess stability, the peptide is incubated in a relevant biological medium, and samples are collected at various time points. The concentration of the intact peptide is then quantified using techniques like high-performance liquid chromatography (HPLC). This allows for the determination of the peptide's half-life (t1/2), a critical indicator of its stability. For instance, analogs of another related peptide, sialorphin (B13817787), have been studied for their degradation rates in the presence of NEP, demonstrating the utility of such assays in comparing the stability of different peptide analogs. mdpi.com

Table 2: Degradation of Met-enkephalin in the Presence of Sialorphin Analogs

| Inhibitor | Half-life (t1/2) of Met-enkephalin (min) |

| NEP alone | Not specified |

| Sialorphin | 78 ± 2 |

| Analog with one lysine | 90 ± 3 |

| Analog with two lysines | 96 ± 2 |

| Analog with three lysines | 83 ± 1 |

This table shows the half-life of Met-enkephalin when incubated with neutral endopeptidase (NEP) alone and in the presence of sialorphin and its analogs. The data indicates that the analogs can increase the stability of Met-enkephalin by inhibiting its degradation by NEP. mdpi.com

In Vitro Blood-Brain Barrier Models for Permeability Assessment

For a centrally acting analgesic like this compound to be effective, it must cross the blood-brain barrier (BBB). The BBB is a highly selective barrier formed by endothelial cells that protects the brain from harmful substances. youtube.com In vitro BBB models are essential tools for predicting the brain permeability of drug candidates.

These models typically consist of a co-culture of brain endothelial cells with other cell types that constitute the BBB, such as astrocytes and pericytes, grown on a semi-permeable membrane in a Transwell™ system. nih.gov This setup mimics the in vivo architecture of the BBB. The integrity of the cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER). nih.gov

To evaluate the permeability of this compound, the peptide is added to the "blood" side (apical chamber) of the model, and its concentration is measured in the "brain" side (basolateral chamber) over time. The apparent permeability coefficient (Papp) can then be calculated. A study on opiorphin using a rat brain endothelial cell co-culture model estimated its transfer across the BBB model to be approximately 3%, with a permeability coefficient of 0.53 ± 1.36 × 10⁻⁶ cm/s. nih.gov Notably, this study also observed the rapid conversion of the N-terminal glutamine to pyroglutamic acid, underscoring the relevance of studying the stabilized (Pyr1)-Opiorphin analog. nih.gov

Table 3: Blood-Brain Barrier Permeability of Opiorphin

| Parameter | Value |

| Percent Transfer | ~3% |

| Permeability Coefficient (Papp) | 0.53 ± 1.36 × 10⁻⁶ cm/s |

This table summarizes the permeability of opiorphin across an in vitro blood-brain barrier model composed of rat brain endothelial, glial, and pericyte cells. The data suggests that opiorphin can cross the BBB to a limited extent. nih.gov

Kinetic Modeling of Peptide Metabolism in Simulated Biological Fluids

To gain a deeper, quantitative understanding of the metabolic fate of this compound, kinetic modeling is employed. This involves studying the degradation of the peptide in simulated biological fluids, such as plasma or cerebrospinal fluid, and fitting the data to mathematical models. This approach allows for the determination of key kinetic parameters, such as degradation rate constants and half-lives.

These studies are crucial for predicting the in vivo behavior of the peptide and for designing dosing regimens. The degradation of peptides can be influenced by various enzymes present in these fluids. By identifying the primary enzymes responsible for degradation and the rate at which this occurs, researchers can better understand the peptide's pharmacokinetic profile.

For example, the stability of opiorphin has been a concern, with studies indicating its rapid breakdown. wikipedia.org By creating stabilized analogs like (Pyr1)-Opiorphin and quantitatively assessing their degradation kinetics, scientists can select the most promising candidates for further development. The use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) is essential for accurately quantifying the peptide and its metabolites in these complex matrices. nih.gov

In Vivo Preclinical Research Models: Investigating Systemic Biological Roles Non Therapeutic Context

Investigation of Endogenous Opioid System Modulation in Rodent Models

Opiorphin (B1632564) is a dual inhibitor of the two primary ectoenzymes responsible for the degradation of enkephalins: neutral endopeptidase (NEP) and aminopeptidase (B13392206) N (AP-N) nih.govnih.govpasteur.fr. By inhibiting these zinc metallopeptidases, opiorphin effectively increases the local concentration and prolongs the action of endogenous enkephalins researchgate.netwikipedia.org. Enkephalins are pivotal endogenous opioid peptides that modulate pain perception and mood-related states through their interaction with opioid receptors nih.govfrontiersin.org.

Research in rodent models has demonstrated that this mechanism of action translates to significant modulation of the endogenous opioid system. Studies have shown that the administration of opiorphin leads to pain-suppressive effects that are dependent on the activation of endogenous opioid pathways nih.govpasteur.fr. The function of opiorphin is analogous to the rat peptide sialorphin (B13817787), which also potentiates enkephalinergic pathways dependent on μ- and δ-opioid receptors to inhibit pain perception nih.govpasteur.frnih.gov.

In a mouse model of dextran sodium sulfate (DSS)-induced colitis, central administration of human opiorphin was found to significantly increase the concentration of serum enkephalins nih.gov. This elevation of endogenous opioids is the foundational mechanism by which opiorphin exerts its biological effects. The analgesic response observed in rats treated with opiorphin has been shown to preferentially require the activation of endogenous mu-opioid pathways nih.gov. By preventing the breakdown of naturally released enkephalins, opiorphin activates specific opioid pathways involved in physiological processes like pain control nih.govnih.gov.

| Target Enzymes | Endogenous Peptides Protected | Primary Opioid Receptors Implicated | Observed Effect in Rodent Models |

|---|---|---|---|

| Neutral Endopeptidase (NEP) | Enkephalins | μ (mu)-opioid receptor | Activation of endogenous opioid-dependent pathways nih.gov |

| Aminopeptidase N (AP-N) | Enkephalins | δ (delta)-opioid receptor | Increased serum enkephalin levels nih.gov |

Analysis of Peptide Distribution and Metabolic Fate in Animal Systems

The distribution and metabolic stability of opiorphin are critical factors influencing its systemic biological activity. As a peptide, native opiorphin is susceptible to rapid degradation by proteases in the bloodstream and digestive system, and it has poor penetration across the blood-brain barrier wikipedia.orgresearchgate.net.

Pharmacokinetic studies monitoring a related peptide in rats revealed that it is cleaved in the bloodstream in less than one minute following intravenous injection nih.govpnas.org. This highlights the inherent instability of the native peptide structure in a physiological environment. The modification of the N-terminal glutamine residue to a pyroglutamate (B8496135) (Pyr1) form, creating (Pyr1)-Opiorphin, is a strategy to enhance its stability against degradation wikipedia.org. This cyclized form preserves the peptide's analgesic properties while increasing its pharmaceutical stability wikipedia.org.

Despite these modifications, the peptide's ability to cross biological membranes, particularly the blood-brain barrier, remains a significant consideration in its systemic distribution. Its intrinsic properties, such as a tendency to form bonds with plasma proteins, its degree of ionization, and its lipid/water partition coefficient, limit its passage into the central nervous system researchgate.net. Consequently, many of the observed systemic effects of exogenously administered opiorphin may be mediated by its action on peripheral tissues or through indirect pathways.

| Characteristic | Finding in Animal Models | Implication |

|---|---|---|

| Metabolic Stability | Native peptide is rapidly cleaved in rat bloodstream (<1 min) nih.govpnas.org | Limited duration of action and bioavailability. |

| Structural Modification | N-terminal glutamine can cyclize to pyroglutamate (Pyr1) | Enhanced stability against enzymatic degradation wikipedia.org |

| Blood-Brain Barrier Penetration | Poor penetration wikipedia.orgresearchgate.net | Systemic effects may be primarily peripherally mediated. |

Functional Characterization of Effects on Basal Physiological Processes in Organisms

Beyond its modulation of the opioid system for pain perception, opiorphin has been investigated for its effects on other basal physiological processes. These studies help to differentiate its functional profile from that of traditional opioid agonists like morphine.

One of the key distinctions observed in animal models is opiorphin's effect on gastrointestinal motility. Unlike exogenous mu-opioid agonists, which are known to cause significant constipation (anti-peristalsis), opiorphin administration in rats did not produce this effect nih.gov. This suggests that by potentiating endogenously released enkephalins, opiorphin activates opioid pathways with greater physiological specificity, avoiding some of the widespread systemic side effects associated with flooding the body with external opioids wikipedia.orgnih.gov.

Furthermore, research has demonstrated that opiorphin's influence on the cardiovascular system is not mediated by the opioid system. Instead, its cardiovascular effects are facilitated by the renin-angiotensin system (RAS), sympathetic ganglia, and the adrenal medulla nih.gov. This finding indicates that opiorphin can interact with multiple regulatory systems in the body, and its physiological role is not confined to enkephalin potentiation.

Examination of Neural Pathway Interactions Beyond Receptor Binding

The primary action of opiorphin is to increase the availability of enkephalins for opioid receptor binding. However, the downstream consequences of this enhanced signaling involve complex neural pathway interactions. By elevating the activity of the endogenous opioid system, opiorphin indirectly modulates various neural circuits.

The endogenous opioid system is crucial for maintaining homeostasis and is involved in autonomic regulation, immunological responses, and learning and memory, in addition to analgesia frontiersin.org. Therefore, sustained potentiation of enkephalinergic signaling by opiorphin could influence these interconnected pathways. For instance, studies have shown that μ-opioid receptors and neuropeptide Y Y1 receptors can act synergistically within spinal cord dorsal horn neurons to maintain pain remission nih.gov. By increasing enkephalin levels, opiorphin could promote such synergistic interactions between different G-protein-coupled receptor systems.

Moreover, the effects of potentiating endogenous opioids can be pathway-specific. Morphine, an exogenous opioid, has been shown to have different effects on the spontaneous neuronal activity within the lateral (sensory-discriminative) and medial (affective-motivational) pain pathways in the brain nih.gov. Opiorphin, by acting through the body's own opioid peptides, may modulate these pathways in a more nuanced, stimulus-dependent manner compared to the widespread action of exogenous drugs wikipedia.org. This includes interactions within key brain regions that mediate analgesic responses, such as the periaqueductal gray, where intracellular networks control the effects of opioid signaling sciencebulletin.org. The action of opiorphin also extends to the peripheral nervous system, where the activation of local opioid receptors by enkephalins can produce significant analgesia, particularly in inflammatory conditions frontiersin.org.

Analytical and Characterization Methodologies in Pyr1 Opiorphin Trifluoroacetate Research

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE-HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful separation techniques that have been instrumental in the isolation and analysis of Opiorphin (B1632564) and its analogues. The initial discovery and purification of Opiorphin from human saliva involved a multi-step process where these techniques were pivotal. nih.gov

Reversed-Phase HPLC (RP-HPLC) is a primary tool for the purification of synthetic peptides like (Pyr1)-Opiorphin. This technique separates molecules based on their hydrophobicity. In a typical setup, a C18 column is used, and peptides are eluted using a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.net The TFA helps to improve peak shape and resolution by forming ion pairs with the charged residues of the peptide. researchgate.net

Capillary Electrophoresis, particularly when coupled with HPLC (CE-HPLC), offers a high-resolution separation method based on the charge-to-mass ratio of the analyte. In the initial isolation of Opiorphin, CE-HPLC was used as a key purification step to process salivary extracts. nih.govnih.gov The combination of these orthogonal techniques (hydrophobicity-based separation in RP-HPLC and charge/size-based separation in CE) is highly effective for obtaining a pure peptide from a complex biological mixture. nih.govnih.gov The stability and analysis of similar peptide hormones, such as Buserelin, have also been successfully monitored using stability-indicating CE methods. nih.gov

Mass Spectrometry (LC-MS, SELDI-TOF MS) for Structural Confirmation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of (Pyr1)-Opiorphin. When coupled with liquid chromatography (LC-MS), it provides a robust platform for analyzing the peptide in complex samples.

During the initial discovery of Opiorphin, Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS) was employed. researchgate.net This technique was used to determine the experimental molecular mass of the purified active fraction from saliva, which was found to be 690 Da, closely matching the theoretical mass of the QRFSR peptide. nih.govnih.gov SELDI-TOF MS is particularly useful for analyzing complex biological samples spotted onto a treated surface (a "chip") that selectively retains proteins and peptides. nih.govspectralservice.de

For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. bruker.comnih.govresearchgate.net A validated LC-MS/MS method has been developed for the quantification of Opiorphin in human saliva. bruker.com This method utilizes multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification. bruker.com Similar LC-MS/MS methods have also been developed for detecting Opiorphin in equine plasma and urine, using hydrophilic interaction liquid chromatography (HILIC) to handle the peptide's hydrophilic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and dynamics of peptides in solution. researchgate.net While specific, detailed NMR structural studies published exclusively for (Pyr1)-Opiorphin are not prominent, the methodology is standard for peptides of its class and is crucial for understanding its function. nih.govnih.gov

NMR analysis provides insights into the peptide's conformation, which is essential for its ability to bind to and inhibit its two target enzymes, human neprilysin (hNEP) and human aminopeptidase (B13392206) N (hAPN). Computational studies aimed at deducing the bioactive conformations of Opiorphin rely on structure-activity relationship (SAR) data that are often complemented and validated by NMR experiments. These studies suggest that the flexibility of Opiorphin is key to its dual inhibitory activity, allowing it to adopt different conformations to fit into the active sites of both hNEP and hAPN.

The standard NMR toolkit for a peptide like (Pyr1)-Opiorphin includes:

2D NMR experiments (COSY, TOCSY, NOESY): These are used to assign all the proton resonances in the peptide. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial as it provides information about protons that are close in space (typically <5 Å), which is used to calculate distance restraints for 3D structure determination. nih.gov

¹³C and ¹⁵N HSQC/HMBC: If isotopic labeling is used, these experiments help in assigning the backbone and side-chain carbon and nitrogen atoms. nih.gov

By studying the peptide's structure in different solvent environments or in the presence of membrane mimetics like bicelles, NMR can reveal how Opiorphin interacts with cell membranes to adopt its bioactive conformation. nih.gov

Advanced Biochemical Assays for Enzyme Kinetics and Substrate Specificity

The biological activity of (Pyr1)-Opiorphin is defined by its ability to inhibit the enzymes that degrade enkephalins, namely neutral endopeptidase (NEP) and aminopeptidase N (APN). Advanced biochemical assays are employed to quantify this inhibitory potency and to determine its specificity.

These assays measure the rate of enzymatic cleavage of a specific substrate in the presence and absence of the inhibitor. The substrates used are often fluorogenic or chromogenic, meaning they release a fluorescent or colored molecule upon cleavage, which can be easily monitored over time using a spectrophotometer or fluorometer. nih.gov

For determining the inhibitory potency against hNEP, a common synthetic substrate is Mca-BK2 or a FRET-peptide like Abz-dR-G-L-EDDnp. nih.gov For hAPN, a typical substrate is L-leucine-p-nitroanilide or Ala-pNA. nih.gov By measuring the rate of substrate hydrolysis at various concentrations of (Pyr1)-Opiorphin, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value is a measure of the inhibitor's potency. nih.gov

Studies have shown that Opiorphin inhibits both hNEP and hAPN in a concentration-dependent manner. nih.gov The specificity is confirmed by testing the peptide against other peptidases, such as dipeptidyl peptidase IV (DPPIV), where Opiorphin shows no significant inhibitory effect. nih.gov

Future Directions and Unanswered Questions in Pyr1 Opiorphin Trifluoroacetate Research

Elucidating Undiscovered Biological Functions and Regulatory Pathways

While the primary function of opiorphin (B1632564) and its analogs is understood to be the potentiation of enkephalin-mediated analgesia, the broad distribution of its target enzymes, NEP and AP-N, suggests a wider range of physiological roles. patsnap.comnih.gov NEP, for instance, is involved in the metabolism of various other signaling peptides, including substance P and natriuretic peptides, which play roles in inflammation and cardiovascular regulation, respectively. nih.gov This raises the question of whether (Pyr1)-opiorphin trifluoroacetate (B77799) could influence these pathways.

Future research should aim to:

Investigate the effects of (Pyr1)-opiorphin trifluoroacetate on physiological processes beyond pain perception, such as cardiovascular function, inflammation, and mood regulation. nih.govnih.gov

Identify the full spectrum of endogenous peptides whose metabolism is affected by the inhibition of NEP and AP-N by this compound.

Explore the potential role of opiorphin and its analogs in different pathological states, as studies have shown altered levels in conditions like burning mouth syndrome, temporomandibular disorders, and even depressive and erectile disorders. nih.gov

Development of Advanced Research Probes and Reporter Molecules

To delve deeper into the undiscovered functions of this compound, the development of sophisticated molecular tools is essential. Advanced research probes and reporter molecules can provide invaluable insights into the peptide's interactions and dynamics within complex biological systems.

Key areas for development include:

Fluorescently Labeled Analogs: Synthesizing fluorescent derivatives of (Pyr1)-opiorphin would enable researchers to visualize its distribution in tissues and cells, track its binding to target enzymes, and study its internalization and trafficking. uni-wuerzburg.de

Photoaffinity Probes: The creation of photoaffinity labeling reagents for (Pyr1)-opiorphin would allow for the covalent capture and subsequent identification of its interacting protein partners, confirming its known targets and potentially revealing new ones. acs.org

FRET-Based Biosensors: Developing Förster Resonance Energy Transfer (FRET) based reporters could allow for real-time monitoring of peptide-enzyme binding events within living cells, providing kinetic and spatial information about target engagement. nih.gov

Enzyme-Based Tags: While larger, the fusion of self-modifying enzymes as tags can offer high specificity for labeling and tracking the peptide. rsc.orgthermofisher.com

Integration with Systems Biology and Neuroscience Approaches for Broader Understanding

A holistic understanding of the impact of this compound requires integrating molecular-level data with broader physiological and neurological observations. Systems biology and advanced neuroscience techniques offer powerful platforms for achieving this.

Future research directions should involve:

Systems Biology Modeling: Combining data from proteomics, metabolomics, and transcriptomics can help construct comprehensive models of the cellular and physiological networks perturbed by this compound. This approach can predict novel functions and off-target effects.

Advanced Neuroimaging: Utilizing techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) in preclinical models can help map the neural circuits modulated by this compound. This will provide a deeper understanding of how its molecular actions translate into changes in pain perception, mood, and behavior. nih.gov

Behavioral Phenotyping: Comprehensive behavioral studies in animal models are needed to assess the effects of this compound on a wide range of behaviors, including anxiety, depression, and social interaction, given the role of the enkephalinergic system in these processes. nih.gov

Innovations in Methodologies for Studying Peptide-Enzyme Dynamics In Situ

Understanding the precise interactions between this compound and its target enzymes within their native cellular environment is crucial for a complete mechanistic picture. Innovations in methodologies that allow for in situ analysis are therefore a key priority.

Promising areas for methodological innovation include:

In-Cell NMR Spectroscopy: This technique can provide atomic-resolution structural information about the peptide-enzyme complex directly within living cells, offering insights into conformational changes upon binding.

Super-Resolution Microscopy: Advanced imaging techniques that break the diffraction limit of light can enable the visualization of individual peptide-enzyme interactions at the subcellular level, revealing spatial aspects of target engagement.

Molecular Dynamics Simulations: Computational approaches like molecular dynamics can be used to model the dynamic interactions between this compound and its target enzymes, providing insights into the binding process and the structural basis of inhibition. researchgate.net

Single-Molecule Studies: Techniques that can probe the dynamics of single enzyme molecules during catalysis can reveal how inhibitors like this compound alter the conformational landscape and reaction pathways of their targets. pnas.org

Q & A

Q. What methodologies are recommended for synthesizing and purifying (Pyr1)-Opiorphin trifluoroacetate?

- Methodological Answer : The synthesis of peptide trifluoroacetate salts typically involves solid-phase peptide synthesis (SPPS), where trifluoroacetate acts as a counterion during cleavage and deprotection. Purification often employs reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. For quality control, ion chromatography (IC) can quantify residual TFA levels, ensuring compliance with purity standards (>95% as per typical peptide synthesis protocols) . Post-synthesis, lyophilization is used to stabilize the compound, with TFA content verified via conductivity detection in IC .

Q. How can researchers determine the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to confirm molecular weight and sequence accuracy.

- Ion Chromatography (IC) : Quantifies trifluoroacetate counterions with a detection limit as low as 0.2 ppb .

- Nuclear Magnetic Resonance (NMR) : 1H/19F NMR to resolve trifluoroacetate signals and assess peptide-TFA interactions .

Consistency across batches should be validated using these orthogonal methods .

Q. What experimental parameters are critical for formulating this compound in biological studies?

- Methodological Answer :

- Solubility : Adjust pH using volatile buffers (e.g., ammonium bicarbonate) to avoid interference with TFA quantification.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to assess TFA-mediated hydrolysis risks, referencing decomposition kinetics of similar carboxylates .

- Bioactivity : Use cell-based assays (e.g., neuronal or opioid receptor models) with negative controls (TFA-free analogs) to isolate trifluoroacetate effects .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence peptide stability and receptor binding?

- Methodological Answer :

- Stability : Monitor TFA-mediated degradation via IC under varying temperatures and pH. For example, trifluoroacetate decomposition selectivity remains constant up to 0.10 ML, enabling kinetic modeling of peptide-TFA interactions .

- Receptor Binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities of TFA-containing vs. acetate-counterion analogs. Molecular dynamics simulations can further elucidate TFA’s role in conformational stability .

Q. How can researchers resolve discrepancies in bioactivity data across different synthesis batches?

- Methodological Answer :

- Batch Comparison : Perform principal component analysis (PCA) on LC-MS, IC, and NMR datasets to identify outlier batches.

- Contaminant Screening : Use high-resolution IC to detect trace anions (e.g., chloride, formate) that may co-elute with TFA and interfere with bioactivity .

- Dose-Response Calibration : Normalize bioactivity data to TFA content (µg/mg peptide) to account for counterion variability .

Q. What advanced strategies optimize trifluoroacetate quantification in peptide-based pharmaceuticals?

- Methodological Answer :

- Preconcentration Techniques : Employ solid-phase extraction (SPE) with anion-exchange cartridges to enhance IC sensitivity for low-abundance TFA .

- Deconvolution Algorithms : Apply signal-processing tools (e.g., Gaussian fitting) to separate overlapping TFA and acetate peaks in complex matrices .

- Cross-Validation : Validate IC results with 19F NMR, using external standards (e.g., tetrabutylammonium trifluoroacetate) for quantification .

Methodological Frameworks

Q. How can the FINER/PICOT frameworks guide research on this compound?

- Application Example :

- FINER : Ensure questions are Feasible (e.g., "Can IC detect TFA at <1 ppm in peptide matrices?"), Novel (e.g., "Does TFA alter blood-brain barrier penetration?"), and Ethical (e.g., minimizing animal use via in silico models) .

- PICOT : Structure in vivo studies as Population (rodent models), Intervention (TFA-containing vs. TFA-free peptide), Outcome (analgesic efficacy), and Time (acute vs. chronic exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.